6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,9-Diazadispiro[525~9~3~6~]heptadecane-6,9-diium diiodide is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide typically involves a diastereoselective domino double spirocyclization of N-arylamide derivatives. This reaction is facilitated by dearomative transformations, which play a crucial role in organic chemistry . The process involves the iodination of the terminal alkyne, followed by ipso-iodocyclization to form a cyclohexadienyl cation, which is then captured by the nitrogen atom of the side chain .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological processes and as a potential drug candidate.
Industry: It can be used in the development of new materials with specific properties, such as enhanced strength or conductivity.
Mecanismo De Acción
The mechanism by which 6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide exerts its effects involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with specific enzymes or receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as reversing drug resistance in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
6,9-Diazoniadispiro[5.2.5.3]heptadecane: This compound shares a similar spirocyclic structure but differs in its specific functional groups and overall molecular configuration.
1,9-Diazadispiro[4.2.48.25]tetradecatriene:
Uniqueness
6,9-Diazadispiro[525~9~3~6~]heptadecane-6,9-diium diiodide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
102193-00-0 |
---|---|
Fórmula molecular |
C15H30I2N2 |
Peso molecular |
492.22 g/mol |
Nombre IUPAC |
6,9-diazoniadispiro[5.2.59.36]heptadecane;diiodide |
InChI |
InChI=1S/C15H30N2.2HI/c1-3-8-16(9-4-1)12-7-13-17(15-14-16)10-5-2-6-11-17;;/h1-15H2;2*1H/q+2;;/p-2 |
Clave InChI |
YYPJCMJUQHVGAV-UHFFFAOYSA-L |
SMILES canónico |
C1CC[N+]2(CC1)CCC[N+]3(CCCCC3)CC2.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.